![molecular formula C19H16N2O4 B2412786 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-79-4](/img/structure/B2412786.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Nucleophilic Replacement Reactions : Research has explored the transformation of 2-amino-2-deoxy-D-glucose into derivatives, highlighting the versatility of nucleophilic replacement reactions in synthesizing complex molecules, which could be relevant for synthesizing or modifying compounds like the one you're interested in (Hill & Hough, 1968).
- Synthesis of Aminosugars : Studies on the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose demonstrate the potential for creating diverse molecular structures, which might be applicable to the synthesis or functionalization of the compound (Yoshimura et al., 1972).
Structural Analysis and Properties
- Crystal Structure Analysis : Investigations into the crystal structures of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, provide valuable information on molecular conformation, intermolecular interactions, and potential reactivity, which could be insightful for understanding the physical and chemical properties of the compound of interest (Subhadramma et al., 2015).
Potential Applications
- Anticancer Activity : Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives exploring their anticancer activity suggests that structurally related compounds could have biomedical applications, possibly including the compound (Horishny et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(8-13-2-4-17-18(7-13)25-12-24-17)21-10-14-1-3-16(20-9-14)15-5-6-23-11-15/h1-7,9,11H,8,10,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFAMBVLKPNTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide |
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